(1-Benzhydryl-azetidin-3-yl)-hydrazine
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Overview
Description
(1-Benzhydryl-azetidin-3-yl)-hydrazine is a chemical compound characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further linked to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzhydryl-azetidin-3-yl)-hydrazine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions using benzhydryl halides or benzhydryl alcohols.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the azetidine derivative with hydrazine or hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-Benzhydryl-azetidin-3-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The benzhydryl group can be reduced to form simpler hydrocarbons.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides, while substitution reactions can produce a variety of azetidine derivatives.
Scientific Research Applications
(1-Benzhydryl-azetidin-3-yl)-hydrazine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industrial Applications: The compound may find use in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzhydryl-azetidin-3-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group may facilitate binding to hydrophobic pockets, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
- (1-Benzhydryl-azetidin-3-yl)-methanol
- (1-Benzhydryl-azetidin-3-yl)-methylamine
- (1-Benzhydryl-azetidin-3-yl)-ethylamine
Comparison: (1-Benzhydryl-azetidin-3-yl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. For example, (1-Benzhydryl-azetidin-3-yl)-methanol and (1-Benzhydryl-azetidin-3-yl)-methylamine lack the hydrazine group, resulting in different reactivity profiles and applications.
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEBVGZSDJOXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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